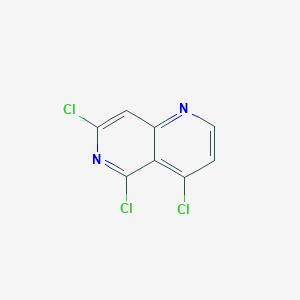
4,5,7-Trichloro-1,6-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,7-Trichloro-1,6-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are fused-ring systems resulting from the fusion of two pyridines through two adjacent carbon atoms. This compound is characterized by the presence of three chlorine atoms at positions 4, 5, and 7 on the naphthyridine ring. It is of significant interest in the fields of synthetic and medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,7-Trichloro-1,6-naphthyridine can be achieved through various synthetic routes. One common method involves the reaction of halogenated naphthyridines with organometallic reagents. For instance, cobalt-catalyzed cross-couplings of halogenated naphthyridines with alkyl- and arylmagnesium halides or arylzinc halides can be employed . The reaction conditions typically involve the use of cobalt chloride (CoCl2) as a catalyst in the presence of sodium formate and an appropriate solvent such as tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic methods that ensure high yields and purity. One such method includes the use of solvent-free and catalyst-free synthesis by grinding ketones, malononitrile, and amines in a mortar at room temperature . This method is eco-friendly and provides high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions
4,5,7-Trichloro-1,6-naphthyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atoms on the naphthyridine ring can be substituted by nucleophiles such as amines or thiols.
Electrophilic Substitution Reactions: The naphthyridine ring can undergo electrophilic substitution reactions with electrophiles such as halogens or nitro groups.
Reduction: The compound can be reduced to form dihydro derivatives.
Oxidation: Oxidation reactions can lead to the formation of naphthyridine N-oxides.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic reagents (e.g., Grignard reagents), halogens, and reducing agents such as sodium borohydride. The reaction conditions vary depending on the type of reaction but often involve the use of solvents like ethanol, THF, or acetic acid.
Major Products Formed
The major products formed from these reactions include substituted naphthyridines, dihydro derivatives, and N-oxides. These products have diverse applications in medicinal chemistry and material science.
Scientific Research Applications
4,5,7-Trichloro-1,6-naphthyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of fluorescent probes and materials for organic electronics.
Mechanism of Action
The mechanism of action of 4,5,7-Trichloro-1,6-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific biological activity being studied. For example, naphthyridine derivatives have been shown to inhibit protein kinases, which are relevant for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4,5,7-Trichloro-1,6-naphthyridine include:
Uniqueness
This compound is unique due to its specific substitution pattern on the naphthyridine ring, which imparts distinct chemical and biological properties. Its trichloro substitution makes it a valuable intermediate for further functionalization and exploration in various scientific fields.
Properties
Molecular Formula |
C8H3Cl3N2 |
|---|---|
Molecular Weight |
233.5 g/mol |
IUPAC Name |
4,5,7-trichloro-1,6-naphthyridine |
InChI |
InChI=1S/C8H3Cl3N2/c9-4-1-2-12-5-3-6(10)13-8(11)7(4)5/h1-3H |
InChI Key |
PXJOMWSHSNZNRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C=C(N=C(C2=C1Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thieno[2,3-b]pyridin-3-ol](/img/structure/B13021349.png)
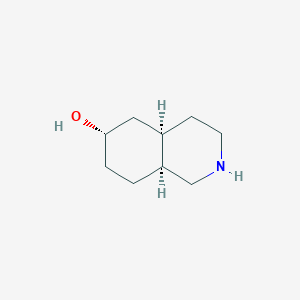
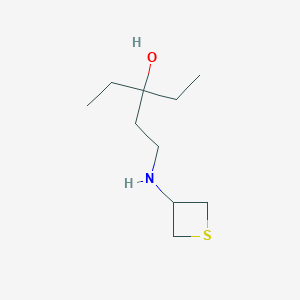
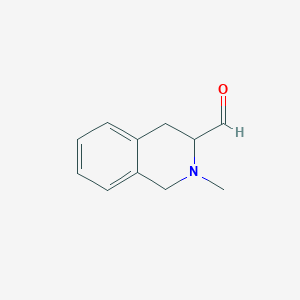
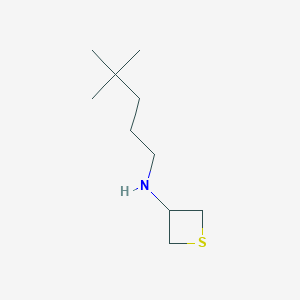
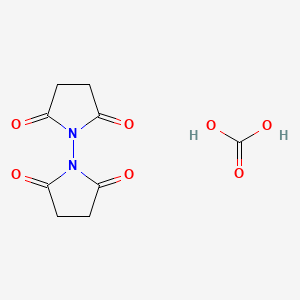
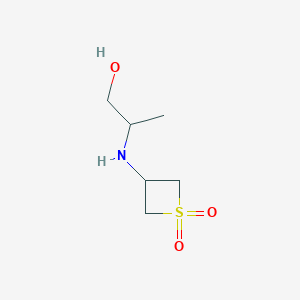
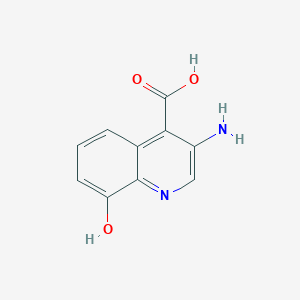
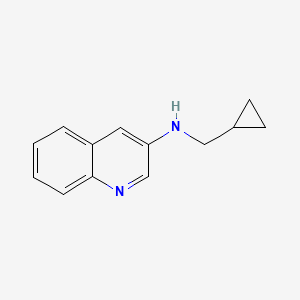
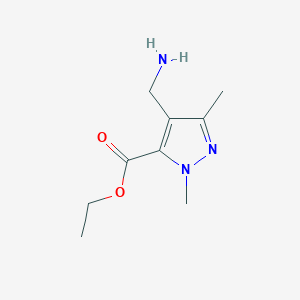
![5-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13021395.png)
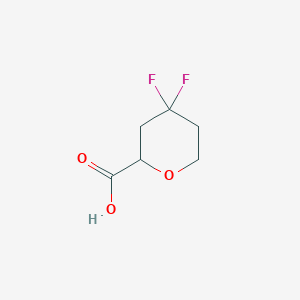
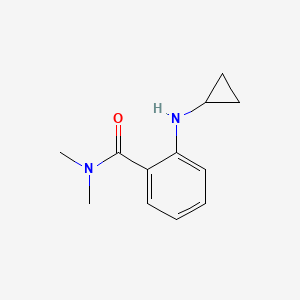
![(3aR,6S,6aR)-6-((S)-1-((tert-Butyldimethylsilyl)oxy)ethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one](/img/structure/B13021416.png)
